2-cyclopentyl-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one
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Overview
Description
2-cyclopentyl-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one: is a complex organic compound that features a cyclopentyl group, a piperidine ring, and a tetrahydrocinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Tetrahydrocinnoline Moiety: This can be achieved through the hydrogenation of cinnoline derivatives under specific conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Cyclopentyl Group Addition: The cyclopentyl group is often added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and piperidine rings.
Reduction: Reduction reactions can be used to modify the tetrahydrocinnoline moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new materials and compounds.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for 2-cyclopentyl-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine
- tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate
Uniqueness
What sets 2-cyclopentyl-1-{4-[(5,6,7,8-tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}ethan-1-one apart is its combination of a cyclopentyl group, a piperidine ring, and a tetrahydrocinnoline moiety. This unique structure may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-cyclopentyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-21(13-16-5-1-2-6-16)24-11-9-17(10-12-24)15-26-20-14-18-7-3-4-8-19(18)22-23-20/h14,16-17H,1-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKYBTURDJZARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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